Camylofin

Description

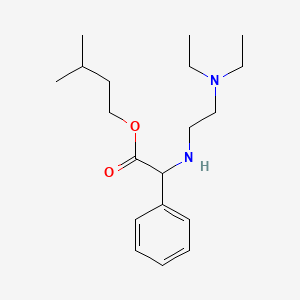

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOOHIUJEJZCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5892-41-1 (di-hydrochloride) | |

| Record name | Camylofin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046415 | |

| Record name | Camylofin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-30-8 | |

| Record name | Camylofin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camylofin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camylofin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camylofin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Camylofin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMYLOFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Camylofin

Established Synthetic Routes for Camylofin Dihydrochloride (B599025)

A reported synthetic route for this compound involves starting from phenylacetic acid. wikipedia.org This acid undergoes Hell–Volhard–Zelinsky halogenation to yield 2-Bromo-2-phenylacetyl bromide. wikipedia.org Subsequent treatment with isoamyl alcohol results in the formation of 3-methylbutyl bromo(phenyl)acetate. wikipedia.org The synthesis is completed by the alkylation of this intermediate with N,N-Diethylethylenediamine. wikipedia.org The final product is this compound, which can then be converted to its dihydrochloride salt. cymitquimica.commedkoo.com

A summary of the established synthetic route is presented in the table below:

| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Product | PubChem CID (if available) |

| 1 | Phenylacetic acid | Halogen (e.g., Bromine) | Hell–Volhard–Zelinsky halogenation | 2-Bromo-2-phenylacetyl bromide | 103-82-2 (Phenylacetic acid) wikipedia.org |

| 2 | 2-Bromo-2-phenylacetyl bromide | Isoamyl alcohol | Treatment | 3-methylbutyl bromo(phenyl)acetate | 15621041 (2-Bromo-2-phenylacetyl bromide) wikipedia.org |

| 3 | 3-methylbutyl bromo(phenyl)acetate | N,N-Diethylethylenediamine | Alkylation | This compound | 100-36-7 (N,N-Diethylethylenediamine) wikipedia.org |

| 4 | This compound | Hydrochloric acid | Salt formation | This compound dihydrochloride | 5902 (this compound) nih.gov |

Novel Approaches in this compound Synthesis

While established routes exist, research into novel synthetic approaches for compounds, including phenylacetic acid derivatives like this compound, continues. For instance, multi-step syntheses for new phenylacetic acid derivatives with potential biological activities have been explored. mdpi.comresearchgate.net These studies often focus on developing practical routes and synthesizing compounds with valuable properties. mdpi.comresearchgate.net However, specific details on entirely novel routes solely for this compound synthesis are not extensively detailed in the provided search results.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a relevant area of research, often aimed at exploring variations in pharmacological activity or improving properties like stability. dergipark.org.tr For example, studies have investigated the formation of co-crystals of this compound dihydrochloride with co-formers like fumaric acid to improve stability. researchgate.netdergipark.org.trresearchgate.net This involves methods like kneading, where this compound dihydrochloride and the co-former are ground together in specific molar ratios (e.g., 1:1, 1:2, and 1:3). researchgate.netdergipark.org.trresearchgate.net Molecular docking studies can be used to predict favorable co-formers based on interactions like hydrogen bonding. dergipark.org.trresearchgate.net

Process Optimization and Scale-Up in this compound Chemical Synthesis

Process optimization and scale-up are critical aspects of chemical synthesis for pharmaceutical compounds like this compound to ensure efficient and reproducible production on a larger scale. catsci.com While specific details on the optimization and scale-up of this compound synthesis are not widely available in the provided results, general principles of chemical scale-up apply. catsci.com These principles involve considering factors such as heat transfer, reagent concentration, solvent chemistry, and the physical dimensions of reaction vessels, which can significantly impact yield and purity compared to laboratory-scale synthesis. catsci.com Thorough reaction calorimetry is often conducted during scale-up to manage heat flow and ensure process safety. catsci.com The transition from laboratory synthesis to industrial scale requires careful planning and specialized expertise. catsci.com

Molecular and Cellular Mechanisms of Action of Camylofin

Anticholinergic Activity: Muscarinic Receptor Modulation

Camylofin's anticholinergic effect is mediated by its interaction with muscarinic acetylcholine (B1216132) receptors. This interaction involves inhibiting the binding of the endogenous neurotransmitter acetylcholine to these receptors. wikipedia.orgalfa-chemistry.commims.com By blocking acetylcholine's action, this compound interferes with the signaling pathways that typically lead to smooth muscle contraction. While this compound exhibits anticholinergic activity, this action is described as less pronounced compared to its direct smooth muscle relaxation effect. wikipedia.orgalfa-chemistry.com

Affinity and Selectivity for Muscarinic Receptor Subtypes (e.g., M3)

Muscarinic acetylcholine receptors comprise five subtypes (M1-M5), which are G protein-coupled receptors mediating various physiological functions. fishersci.co.uknih.govfishersci.com The M3 muscarinic receptor subtype is notably involved in mediating smooth muscle contraction and glandular secretion. fishersci.co.uk Antagonism of M3 receptors is a known mechanism for inducing smooth muscle relaxation. guidetopharmacology.org this compound functions as an antimuscarinic drug, inhibiting the binding of acetylcholine to muscarinic receptors. wikipedia.orgalfa-chemistry.commims.com While this compound's action involves muscarinic receptors, specific quantitative data detailing its binding affinity and selectivity profile across the different muscarinic receptor subtypes, such as explicit Ki or IC50 values for M3 or other subtypes, were not available in the reviewed literature.

Molecular Interactions at Receptor Binding Sites

Muscarinic acetylcholine receptors, like other G protein-coupled receptors, possess a complex three-dimensional structure with a ligand-binding site. fishersci.co.ukguidetopharmacology.orgnih.gov Anticholinergic drugs, as antagonists, typically bind to this orthosteric site, preventing acetylcholine from activating the receptor. fishersci.co.uknih.gov While the general principles of muscarinic receptor binding and the structure of related receptor-ligand complexes (e.g., M3 receptor bound to tiotropium) have been studied fishersci.co.ukguidetopharmacology.orgnih.gov, detailed information specifically on the molecular interactions between this compound and amino acid residues within the binding pocket of muscarinic receptors was not found in the analyzed search results.

Downstream Signaling Pathways Mediated by Muscarinic Antagonism

Muscarinic receptors, particularly the M3 subtype, are primarily coupled to Gq proteins. nih.govfishersci.com Activation of M3 receptors by acetylcholine triggers the Gq pathway, leading to the activation of phospholipase C and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of calcium ions from intracellular stores, increasing cytosolic calcium levels. nih.gov Elevated intracellular calcium is a key signal for smooth muscle contraction, primarily by activating myosin light chain kinase (MLCK), which phosphorylates myosin. By acting as a muscarinic antagonist, this compound blocks the binding of acetylcholine to these receptors, thereby inhibiting the activation of the Gq pathway, reducing IP3 production, limiting intracellular calcium release, and ultimately promoting smooth muscle relaxation.

Direct Smooth Muscle Relaxation: Phosphodiesterase Inhibition

Inhibition of Phosphodiesterase Type IV (PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, including cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), to their inactive monophosphate forms. PDE4 enzymes are a specific family of PDEs that selectively hydrolyze cAMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to an increase in intracellular cAMP levels within smooth muscle cells. wikipedia.orgalfa-chemistry.com Research indicates that PDE4 plays a critical role in regulating smooth muscle contraction by balancing relaxant and contracting signals, and PDE4D, a subtype of PDE4, is particularly important in this process in airway smooth muscle. This compound is described as a selective phosphodiesterase (PDE-4) enzyme inhibitor. However, specific quantitative data regarding this compound's inhibitory potency (e.g., IC50 values) for PDE4 or its specific subtypes were not detailed in the available search results.

Regulation of Intracellular Calcium Levels

A key aspect of this compound's musculotropic action involves the regulation of intracellular calcium levels researchgate.netpediazone.in. This compound is understood to inhibit the enzyme phosphodiesterase IV (PDE IV) researchgate.netpediazone.in. Inhibition of PDE IV leads to an increase in the intracellular concentration of cyclic AMP (cAMP) researchgate.netpediazone.in. Elevated cAMP levels are associated with smooth muscle relaxation, partly by promoting the sequestration or extrusion of intracellular calcium ions, thereby leading to a depletion of intracellular calcium levels researchgate.netpediazone.in. This reduction in intracellular calcium is a significant factor in the relaxation of smooth muscle cells researchgate.netpediazone.in. Some sources also suggest this compound may have mild calcium-channel blocking effects, further contributing to the inhibition of calcium influx into smooth muscle cells innovationaljournals.comijpp.com.

Investigation of Dual Mode of Action (Musculotropic and Neurotropic Effects)

This compound possesses a potent dual mode of action, combining both musculotropic and neurotropic effects researchgate.netpediazone.in. The musculotropic action, considered the more predominant effect, is a direct papaverine-like spasmolytic action on smooth muscles researchgate.netpediazone.in. This involves the inhibition of phosphodiesterase IV, leading to increased cAMP and subsequent smooth muscle relaxation through reduced intracellular calcium researchgate.netpediazone.in.

In addition to its direct effect on smooth muscle, this compound also exhibits a neurotropic action, characterized as a mild atropine-like anti-cholinergic effect researchgate.netpediazone.in. This neurotropic effect contributes to smooth muscle relaxation by inhibiting the binding of acetylcholine to muscarinic receptors researchgate.netpediazone.innih.gov. While the musculotropic action is comparable in potency to papaverine, the neurotropic action is reported to be significantly less potent, approximately 1/7th the potency of atropine (B194438) researchgate.netpediazone.in. This dual mechanism allows this compound to effectively counteract spasms induced by both direct muscle stimulation (like barium chloride) and cholinergic stimulation (like carbachol), as demonstrated in animal experiments researchgate.net.

Pharmacological Characterization of Camylofin in Preclinical Research

Characterization of Spasmolytic Activity in Isolated Tissue Preparations

Research utilizing isolated tissue preparations has been instrumental in characterizing Camylofin's spasmolytic activity. Studies have shown that this compound can abolish the spasm-inducing effects of various agents, including carbachol (B1668302) (a cholinergic agonist) and barium chloride (which induces muscular spasms) in animal experiments researchgate.net. This suggests that this compound possesses a dual mode of action, affecting both cholinergic and direct smooth muscle contractile pathways researchgate.net.

Isolated organ bath tests, such as those conducted using chicken ileum, have been employed as a pharmacological screening technique to evaluate the concentration-response relationships of compounds like this compound dihydrochloride (B599025) researchgate.netresearchgate.net. These preparations allow for the assessment of a substance's ability to counteract contractions induced by various mediators, including acetylcholine (B1216132), 5HT, and prostaglandins (B1171923) researchgate.net.

Comparative Pharmacological Profiling with Other Spasmolytic Agents

Comparative studies have been conducted to evaluate the pharmacological profile of this compound alongside other spasmolytic agents. Literature evidence suggests that this compound has demonstrated statistically significant superiority in terms of higher spasmolytic potency compared to other antispasmodics such as drotaverine, hyoscine, and valethamate (B106880) in some studies researchgate.net. This compound's dual mechanism of action, combining anticholinergic effects with a direct smooth muscle action similar to papaverine, distinguishes it from agents that primarily act through a single mechanism, such as drotaverine which is a selective inhibitor of phosphodiesterase-4 (PDE-4) without anticholinergic effects researchgate.netijcp.in.

The table below summarizes the proposed mechanisms of action for this compound and other spasmolytic agents based on preclinical insights:

| Drug | Proposed Mechanism of Action |

| This compound | Both anticholinergic action and direct smooth muscle action; PDE-4 inhibitor researchgate.netijcp.in. |

| Dicyclomine | Specific anticholinergic effect at acetylcholine receptor site and direct smooth muscle antagonism ijcp.inijcp.in. |

| Drotaverine | Direct spasmolytic action; selective inhibitor of phosphodiesterase-4 (PDE-4) ijcp.in. |

| Hyoscine | Inhibition of muscarinic/cholinergic receptors researchgate.net. |

| Papaverine | Direct action on smooth muscle researchgate.net. |

Investigation of Metabolite Formation and their Pharmacological Activity in Research Models

Information regarding the specific metabolite formation of this compound and the pharmacological activity of these metabolites in research models is limited in the provided search results. However, general principles of drug metabolism highlight that compounds can undergo transformations leading to metabolites which may have different pharmacokinetic, pharmacodynamic, and toxicity profiles compared to the parent compound google.com. These transformations can occur through various enzymes, potentially leading to interpatient variability google.com. Research in drug development often investigates metabolite profiles to understand their activity and potential impact google.com. While the provided text mentions analytical methods for the estimation of this compound dihydrochloride in formulations ajptr.com, it does not detail specific metabolite identification or their pharmacological characterization in preclinical models.

Advanced Analytical Methodologies for Camylofin Research

Chromatographic Techniques for Quantitative Analysis

Chromatography plays a significant role in the analysis of Camylofin, enabling its separation and subsequent quantification. Various chromatographic techniques, differing in their stationary and mobile phases and separation mechanisms, have been developed and validated for this purpose. metfop.edu.inparuluniversity.ac.inresearchgate.netscholarsresearchlibrary.comsemanticscholar.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a prevalent technique for the quantitative analysis of this compound, often in combination with other drugs in pharmaceutical formulations. metfop.edu.inparuluniversity.ac.inresearchgate.netscholarsresearchlibrary.com RP-HPLC, utilizing a reversed-phase column, is a common approach. metfop.edu.inparuluniversity.ac.inresearchgate.netscholarsresearchlibrary.com

Several RP-HPLC methods have been reported with varying chromatographic conditions. One method for the simultaneous estimation of this compound dihydrochloride (B599025) and Diclofenac Potassium used an Inertsil C18 column (250mm × 4.6 mm, 5 µm) with a mobile phase of 0.05 M KH2PO4 in water and Methanol (35:65, v/v) at a flow rate of 1.5 mL/min and UV detection at 220 nm. The retention time for this compound dihydrochloride was approximately 4.85 min. This method demonstrated linearity over a range of 250-750 µg/mL for this compound dihydrochloride.

Another RP-HPLC method for this compound dihydrochloride and Mefenamic Acid employed a Hypersil BDS C18 column (250mm X 4.6 mm i.d., 5 μm particle size) with a gradient system of Water: Acetonitrile (B52724) (45:55 v/v), pH adjusted to 3.5 with Ortho-Phosphoric acid. paruluniversity.ac.in The flow rate was 1.0 ml/min, and detection was at 264 nm. paruluniversity.ac.in this compound dihydrochloride had a retention time of 2.59 ± 0.1 min. paruluniversity.ac.in Linearity was observed in the range of 100-300 µg/ml for this compound dihydrochloride. paruluniversity.ac.in

A stability-indicating RP-HPLC method for this compound dihydrochloride in drug substance utilized a Zorbax eclipse-XDB C18 column (150mm × 4.6 mm, 5 μm) with a gradient program using 0.05% trifluoroacetic acid in water (Mobile phase A) and 0.05% trifluoroacetic acid in acetonitrile (Mobile phase B) at a flow rate of 1.0 mL/min and UV detection at 220 nm. researchgate.net The retention time for this compound dihydrochloride was 18.663 min. researchgate.net This method was linear in the range of 250-750 μg/mL. researchgate.net

HPLC methods for this compound analysis are often validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity (LOD and LOQ). metfop.edu.inparuluniversity.ac.inresearchgate.netscholarsresearchlibrary.com

Table 1: Summary of Selected HPLC Methods for this compound Analysis

| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | This compound Retention Time (min) | Linearity Range (µg/mL) | Reference |

| This compound dihydrochloride, Diclofenac Potassium | Inertsil C18 (250x4.6 mm, 5 µm) | 0.05 M KH2PO4 in water : Methanol (35:65, v/v) | 1.5 | 220 | ~4.85 | 250-750 | |

| This compound dihydrochloride, Mefenamic Acid | Hypersil BDS C18 (250x4.6 mm, 5 µm) | Water: Acetonitrile (45:55 v/v), pH 3.5 with H3PO4 (Gradient) | 1.0 | 264 | 2.59 ± 0.1 | 100-300 | paruluniversity.ac.in |

| This compound dihydrochloride | Zorbax eclipse-XDB C18 (150x4.6 mm, 5 μm) | 0.05% TFA in water (A) : 0.05% TFA in acetonitrile (B) (Gradient) | 1.0 | 220 | 18.663 | 250-750 | researchgate.net |

| This compound dihydrochloride, Nimesulide | Inertsil C18 (250x4.6 mm, 5 µm) | Buffer solution pH 3.2 : Methanol (40:60,v/v) | 1.5 | 220 | 6.6 | 125-375 |

Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC is an advanced liquid chromatography technique that offers advantages over conventional HPLC, including shorter analysis times, increased sensitivity, and improved resolution, primarily due to the use of columns packed with smaller particles (<2 µm) and operation at higher pressures. mdpi.comencyclopedia.pub

Research has shown that UPLC can significantly reduce the analysis time and solvent consumption compared to HPLC for analyzing combinations including this compound. mdpi.comencyclopedia.pub For instance, in the assay of a tablet containing diclofenac, paracetamol, and this compound, UPLC analysis time was four times shorter and solvent consumption sixteen times lower compared to HPLC. mdpi.comencyclopedia.pub

A sensitive and reproducible RP-UPLC method for the simultaneous estimation of this compound and Mefenamic acid has been developed using an Analytical Quality by Design (AQbD) approach. africanjournalofbiomedicalresearch.comresearchgate.net This approach involved systematic scouting of key parameters like column temperature and mobile phase composition to achieve desired analytical method performance. africanjournalofbiomedicalresearch.comresearchgate.net

Gas Chromatography (GC) Applications

Gas chromatography is another technique that has been applied to the determination of this compound, particularly in combination with other drugs. metfop.edu.insemanticscholar.orgscirp.orgresearchgate.netresearchgate.netresearchgate.net GC is suitable for the analysis of volatile or semi-volatile compounds.

A GC method for the simultaneous estimation of this compound dihydrochloride and Nimesulide in tablet formulations used an Agilent Technologies 6890 N Network GC system with an FID detector and an RTX-5 capillary column (5% diphenyl-95% dimethyl polysiloxane, 30 m × 0.53 mm, 1.5 µm). semanticscholar.orgscirp.orgresearchgate.netresearchgate.net Helium was used as the carrier gas at a flow rate of 1.5 mL/min. semanticscholar.orgscirp.orgresearchgate.netresearchgate.net Benzoic acid was employed as an internal standard. semanticscholar.orgscirp.orgresearchgate.netresearchgate.net This method was validated for linearity, LOD, LOQ, accuracy, and precision according to ICH guidelines. semanticscholar.orgscirp.orgresearchgate.netresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) Densitometry

HPTLC coupled with densitometry is a simple, fast, and economical chromatographic technique used for the quantitative analysis of this compound, often in pharmaceutical preparations. scholarsresearchlibrary.comresearchgate.netresearchgate.netslideshare.netscholarsresearchlibrary.com

One HPTLC-densitometry method for the simultaneous determination of this compound dihydrochloride and Diclofenac Potassium utilized pre-coated silica (B1680970) gel G60–F254 aluminum sheets as the stationary phase and a mobile phase consisting of chloroform: ethyl acetate: methanol: ammonia (B1221849) (5:3:2:0.1, v/v). scholarsresearchlibrary.com Quantification was performed spectrodensitometrically at 215 nm. scholarsresearchlibrary.com The calibration curve for this compound was linear in the range of 1500-9000 ng/spot. scholarsresearchlibrary.com

Another HPTLC method for this compound dihydrochloride in pharmaceutical preparations used Silica gel 60F 254 plates with a mobile phase of Benzene: Methanol: Ammonia (75:25:3 v/v). Densitometric scanning was performed at 254 nm. The Rf value for this compound was 0.62. This method showed a linear response for this compound dihydrochloride over the range of 125-1000 µg/mL.

HPTLC methods for this compound are validated for parameters like linearity, accuracy, and precision, providing a reliable approach for routine quality control. scholarsresearchlibrary.com

Table 2: Summary of Selected HPTLC-Densitometry Methods for this compound Analysis

| Analyte(s) | Stationary Phase | Mobile Phase | Detection (nm) | This compound Rf Value | Linearity Range | Reference |

| This compound dihydrochloride, Diclofenac Potassium | Silica gel G60–F254 | Chloroform: Ethyl acetate: Methanol: Ammonia (5:3:2:0.1) | 215 | Not specified | 1500-9000 ng/spot | scholarsresearchlibrary.com |

| This compound dihydrochloride | Silica gel 60F 254 | Benzene: Methanol: Ammonia (75:25:3 v/v) | 254 | 0.62 | 125-1000 µg/mL | |

| This compound dihydrochloride, Mefenemic acid | Silica gel 60 F254 | Chloroform: methanol: ammonia (6:4:0.1 v/v/v) | 270 | 0.46 | 320-480 ng/band | researchgate.netslideshare.net |

Spectroscopic Approaches in this compound Analysis

Spectroscopic methods, particularly UV-Visible spectrophotometry, are valuable for the detection and quantification of this compound based on its light absorption properties. pharmasm.commetfop.edu.inparuluniversity.ac.inresearchgate.net

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative estimation of this compound, often used for the analysis of pharmaceutical formulations. pharmasm.commetfop.edu.inparuluniversity.ac.inthepharmajournal.comijiset.comajphs.com This technique relies on measuring the absorbance of this compound solutions at specific wavelengths.

Several UV spectrophotometric methods have been developed for the simultaneous estimation of this compound dihydrochloride in combination with other drugs. One method for this compound dihydrochloride and Diclofenac Potassium employed the simultaneous equation method, measuring absorbance at 248 nm and 280 nm. metfop.edu.in this compound dihydrochloride showed linearity in the concentration range of 5-80 μg/mL with a correlation coefficient (r²) of 0.998. metfop.edu.in The mean recovery for this compound dihydrochloride was found to be 99.652 ± 0.2129%. metfop.edu.in

Another UV spectrophotometric method for the simultaneous estimation of Nimesulide and this compound dihydrochloride in tablets involved measuring absorbance at 295 nm and 259 nm. thepharmajournal.comajphs.com this compound dihydrochloride showed absorbance maxima at 259 nm. ajphs.com Linearity for this compound dihydrochloride was observed in the range of 5-25 μg/ml. thepharmajournal.com The correlation coefficient (r²) values were in the range of 0.9961-0.9998. thepharmajournal.com

A simultaneous equation method for Mefenemic acid and this compound Dihydrochloride used analytical wavelengths of 286 nm and 259 nm in methanol. ijiset.com this compound Dihydrochloride showed linearity in the range of 5-50 μg/ml with a correlation coefficient between 0.9981 and 0.9989. ijiset.com The average percentage recovery in tablet dosage form was in the range of 99.12-100.13%. ijiset.com

These UV-Vis spectrophotometric methods are validated for parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines. metfop.edu.inthepharmajournal.comijiset.comajphs.com

Table 3: Summary of Selected UV-Vis Spectrophotometric Methods for this compound Analysis

| Analyte(s) | Solvent | Wavelength(s) (nm) | This compound Linearity Range (µg/mL) | This compound Correlation Coefficient (r²) | Reference |

| This compound dihydrochloride, Diclofenac Potassium | 65% Aqueous Methanol | 248, 280 | 5-80 | 0.998 | metfop.edu.in |

| This compound dihydrochloride, Nimesulide | Methanol | 295, 259 | 5-25 | 0.9961-0.9998 | thepharmajournal.comajphs.com |

| Mefenemic acid, this compound Dihydrochloride | Methanol | 286, 259 | 5-50 | 0.9981-0.9989 | ijiset.com |

Mass Spectrometry (MS) for Structural Elucidation and Quantification in Research Matrices

Mass Spectrometry (MS) is a powerful analytical technique widely used in pharmaceutical research for both structural elucidation and quantification of compounds like this compound. MS provides information about the molecular weight and fragmentation pattern of an analyte, which is invaluable for confirming its structure and identifying related impurities or degradation products. semanticscholar.orgnih.gov

In research matrices, such as biological fluids or complex formulations, MS, often coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), offers high sensitivity and selectivity for quantifying this compound even at low concentrations. semanticscholar.orgresearchgate.netrroij.comscirp.org LC-MS/MS, in particular, has been employed for the analysis of this compound in serum samples in pharmacokinetic studies, demonstrating its utility in quantifying the drug in biological matrices. researchgate.netijpp.com GC-MS is also noted as a powerful method for structural elucidation and chemical analysis of thermally stable and volatile compounds, with applications including impurity profiling. semanticscholar.orgscirp.org

Fourier Transform Infrared (FTIR) Spectroscopy for Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a spectroscopic technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for the characterization of pharmaceutical compounds like this compound by providing a unique spectral fingerprint based on the vibrational modes of its functional groups. nih.gov

FTIR spectroscopy has been utilized in research involving this compound, particularly in the characterization of co-crystals. dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net The IR spectrum of this compound dihydrochloride reveals characteristic peaks, such as those corresponding to the carbonyl group of carboxylic acid (C=O stretching), primary amine (N-H stretching), and secondary amine (N-H stretching and bending). dergipark.org.tr Changes or shifts in these peaks upon co-crystal formation can provide insights into the molecular interactions and solid-state characteristics of the new form. dergipark.org.trresearchgate.net FTIR is recognized for requiring minimum sample preparation and its ability to identify multiple components in a single study. nih.gov

Method Validation and Quality Control in Research Settings

Method validation is a critical process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. scholarsresearchlibrary.com For this compound research, validation ensures the reliability, accuracy, and consistency of the analytical data obtained. This is typically performed according to guidelines such as those from the International Conference on Harmonisation (ICH). scholarsresearchlibrary.comsemanticscholar.orgscirp.orgijiset.comresearchgate.net

Specificity and Selectivity Studies

Specificity and selectivity are crucial parameters in method validation, ensuring that the analytical method accurately measures the analyte (this compound) without interference from other components in the sample matrix, such as excipients in formulations or endogenous substances in biological samples. scholarsresearchlibrary.comiosrjournals.org Research methods for this compound analysis, including HPLC and GC methods, have been validated for specificity, demonstrating the separation of this compound from other co-administered drugs or potential impurities. iosrjournals.orgresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important sensitivity parameters determined during method validation. LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ijprajournal.com

Reported LOD and LOQ values for this compound analysis vary depending on the specific analytical technique and matrix used. For instance, a GC method for this compound dihydrochloride reported an LOD of 1.2 µg/mL and an LOQ of 2.1 µg/mL. semanticscholar.org An RP-HPLC method for this compound dihydrochloride and Diclofenac potassium reported an LOD of 0.05 µg/mL and an LOQ of 0.2 µg/mL for this compound dihydrochloride. UV spectrophotometric methods have also determined LOD and LOQ values for this compound in combination with other drugs. ijiset.com

Table 1: Reported LOD and LOQ values for this compound in different analytical methods

| Analytical Technique | Analyte Form | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| GC | This compound dihydrochloride | 1.2 | 2.1 | semanticscholar.org |

| RP-HPLC | This compound dihydrochloride | 0.05 | 0.2 | |

| UV Spectrophotometry | This compound Dihydrochloride | - | - | ijiset.com |

Note: Specific LOD/LOQ values for the UV spectrophotometry method were not explicitly provided in the abstract, only that they were determined.

Accuracy, Precision, and Robustness Assessments

Accuracy, precision, and robustness are key parameters evaluated to ensure the reliability and consistency of an analytical method. Accuracy refers to the closeness of the measured value to the true value. Precision refers to the reproducibility of the measurements. Robustness refers to the ability of the method to remain unaffected by small, deliberate variations in method parameters. scholarsresearchlibrary.com

Validated analytical methods for this compound have demonstrated acceptable accuracy and precision. Recovery studies are commonly performed to assess accuracy, with reported recoveries for this compound analysis falling within acceptable ranges, such as 99.12-100.13% for a UV spectrophotometric method and 99.7-100.2% for an RP-HPLC method. ijiset.comresearchgate.net Precision is evaluated through repeatability and intermediate precision studies, with low relative standard deviation (RSD) values indicating good precision. scholarsresearchlibrary.com Robustness is assessed by introducing small variations in parameters like mobile phase composition or flow rate to ensure the method's reliability under typical operating conditions.

Analytical Techniques for Investigating this compound Stability in Research Matrices

Investigating the stability of this compound in various research matrices is crucial for understanding its degradation pathways and determining appropriate storage conditions and shelf life. Stability studies are often conducted under accelerated and stressed conditions, as per ICH guidelines. dergipark.org.trresearchgate.netresearchgate.net

Stability-indicating analytical methods are essential for these studies, as they must be able to accurately quantify this compound in the presence of its degradation products. researchgate.netresearchgate.netresearchgate.net RP-HPLC methods have been developed and validated as stability-indicating for this compound dihydrochloride, capable of resolving the drug peak from degradation product peaks resulting from stress conditions like acid, alkali, neutral hydrolysis, and oxidation. researchgate.netresearchgate.netresearchgate.net GC methods have also been validated for solution stability of this compound. semanticscholar.orgscirp.orgresearchgate.net Stability analysis of this compound dihydrochloride co-crystals has been performed under accelerated ambient and accelerated stability conditions, demonstrating improved stability of the co-crystal form. dergipark.org.trresearchgate.netdergipark.org.trscilit.com

Structure Activity Relationship Studies and Molecular Modeling of Camylofin

Computational Chemistry and Molecular Docking Studies

Computational techniques, particularly molecular docking, are employed to predict the geometry of ligand-receptor complexes and evaluate potential interactions dergipark.org.trnih.gov. This involves sampling ligand conformations within the receptor's active site and scoring these conformations based on a scoring function dergipark.org.trnih.gov. The goal is to reproduce the experimental binding mode and assign the best score to the most favorable conformation dergipark.org.tr. Computational chemistry and molecular docking are recognized as rapid tools for drug screening and investigation nih.gov. Software such as Schrodinger, ICM (Molsoft), Molegro's MVD, and Autodock are utilized for these studies researchgate.net.

Prediction of Ligand-Receptor Interactions

Molecular docking studies are used to predict how a ligand, such as Camylofin, might interact with a receptor dergipark.org.trnih.gov. In the context of co-crystal formation, molecular docking has been used to select appropriate co-formers for this compound dihydrochloride (B599025) dergipark.org.trdergipark.org.tr. For instance, a study conducted molecular docking to determine a suitable co-former for this compound dihydrochloride, evaluating several compounds dergipark.org.trdergipark.org.tr. Fumaric acid was identified as exhibiting the highest number of hydrogen bonds formed with this compound dihydrochloride and demonstrating a favorable Glide score of -5.21 kcal/mol, suggesting strong interaction and higher binding affinity dergipark.org.trresearchgate.net.

| Co-former | Glide Score (kcal/mol) | Hydrogen Bonding Interaction Type | Distance between atoms (Å) |

| Fumaric Acid | -5.21 | OH (Carbon) - OH (Conventional) | 2.11, 1.70, 1.41 |

| Tartaric Acid | -0.56 | - | - |

Data based on molecular docking study for co-former selection for this compound dihydrochloride dergipark.org.tr.

The strongest interaction between this compound dihydrochloride and co-formers is indicated by the lowest Glide score value, while higher binding affinity is associated with the highest hydrogen bond formation dergipark.org.trresearchgate.net. Fumaric acid showed the maximum number of hydrogen bonds and the lowest Glide score among the evaluated co-formers dergipark.org.trresearchgate.net.

Virtual Screening for Novel this compound Analogues

Co-crystal Formation Studies and Solid-State Characteristics

Co-crystal development is a novel technology applied to enhance the performance and characteristics of pharmaceutical formulations dergipark.org.trresearchgate.netresearchgate.net. Pharmaceutical co-crystals are unique solid forms that maintain the drug's intrinsic properties while improving its physicochemical attributes researchgate.net. Co-crystals are formed by combining an active pharmaceutical ingredient (API) and a co-former in a stoichiometric ratio, held together by non-covalent interactions like hydrogen bonds researchgate.net. This technique can improve the stability, solubility, bioavailability, and dissolution rate of APIs researchgate.net.

Studies have investigated the formation of co-crystals involving this compound dihydrochloride, specifically with fumaric acid as a co-former dergipark.org.trdergipark.org.trresearchgate.net. The kneading method has been employed for the formation of this compound dihydrochloride-Fumaric acid co-crystals, after optimizing the molar ratio of the two components (1:1, 1:2, and 1:3) dergipark.org.trdergipark.org.trresearchgate.net.

Impact of Co-formers on Physicochemical Attributes relevant to Research

Co-formers have the ability to alter the pharmaceutical attributes of a co-crystal system nih.gov. The selection of a suitable co-former is crucial for improving the physicochemical properties of an API without chemically modifying it researchgate.netresearchgate.netnih.gov. In the case of this compound dihydrochloride, co-crystal formation with fumaric acid has been shown to improve its stability dergipark.org.trdergipark.org.trresearchgate.net. The co-crystal technology successfully improved the stability of this compound dihydrochloride without altering its chemical composition dergipark.org.trdergipark.org.trresearchgate.net.

Spectroscopic and Thermal Analysis of Co-crystals

The characterization of co-crystals involves the analysis of their structural and physical properties using various analytical techniques, including spectroscopic and thermal methods dergipark.org.trresearchgate.net.

Spectroscopic Analysis:

Thermal Analysis:

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used in the study of co-crystals dergipark.org.trresearchgate.netresearchgate.netscilit.comnih.govnih.gov. DSC is employed for the thermal evaluation of this compound dihydrochloride and its co-crystals dergipark.org.trresearchgate.net. In a study, this compound dihydrochloride showed a sharp endothermic peak at 175.8°C dergipark.org.tr. For this compound dihydrochloride-Fumaric acid co-crystals, a small endothermic peak around 133°C was observed, along with sharp endothermic peaks at 241.7°C and 248.6°C, attributed to the melting point of the compound dergipark.org.tr. Endothermic peaks at 48°C, 224.9°C, and 245.6°C represented the melting point of this compound dihydrochloride-Fumaric acid co-crystals in immediate-release tablets dergipark.org.tr. Thermal analysis using DSC can clarify the relationship between exothermic peaks and co-crystal formation nih.gov.

| Sample | Endothermic Peak 1 (°C) | Endothermic Peak 2 (°C) | Endothermic Peak 3 (°C) |

| This compound dihydrochloride | 175.8 | - | - |

| This compound dihydrochloride-Fumaric acid co-crystals | ~133 | 241.7 | 248.6 |

| This compound dihydrochloride-Fumaric acid co-crystals (in IR tablets) | 48 | 224.9 | 245.6 |

Data based on Differential Scanning Calorimetry analysis dergipark.org.tr.

Emerging Research Areas and Future Perspectives for Camylofin Studies

Investigation of Novel Molecular Targets and Binding Sites

Camylofin is understood to exert its spasmolytic effects through a dual mechanism involving both anticholinergic and direct smooth muscle relaxation properties ijrcog.orgwikipedia.org. Its anticholinergic action is attributed to inhibiting acetylcholine (B1216132) binding to muscarinic receptors, although this effect is considered less pronounced wikipedia.org. The direct smooth muscle relaxation is thought to involve the inhibition of phosphodiesterase type IV, leading to increased cyclic AMP and subsequently reduced cytosolic calcium levels ijrcog.orgwikipedia.org. Additionally, this compound has been reported to function by blocking the influx of calcium ions into smooth muscle cells innovationaljournals.com.

Despite this understanding, the full spectrum of this compound's molecular targets and precise binding sites warrants further investigation. Emerging research could utilize advanced techniques such as:

High-throughput screening: To identify potential off-targets or novel proteins that interact with this compound.

Affinity chromatography and mass spectrometry: To isolate and identify proteins that bind to this compound in cellular or tissue lysates.

Site-directed mutagenesis: To pinpoint critical amino acid residues in known or putative target proteins that are essential for this compound binding and activity.

Understanding novel binding sites could reveal previously unrecognized mechanisms of action or potential for repurposing this compound for other therapeutic areas.

Development of Mechanistic Models for this compound Activity

Current understanding of this compound's mechanism involves the inhibition of phosphodiesterase IV and muscarinic receptor antagonism ijrcog.orgwikipedia.org. However, developing more detailed mechanistic models is crucial for predicting its behavior in complex biological systems and for rational drug design nih.gov. Future research should focus on:

Quantitative pharmacology: Developing mathematical models that describe the relationship between this compound concentration and its pharmacological effect, incorporating parameters for binding kinetics, signal transduction pathways, and physiological responses.

Systems pharmacology approaches: Utilizing computational modeling to analyze the effects of this compound across entire biological networks rather than isolated pathways numberanalytics.com. This could help in understanding potential synergistic or antagonistic effects when used in combination therapies innovationaljournals.com.

In vitro and in vivo studies: Generating detailed experimental data on the temporal and spatial dynamics of this compound's interaction with its targets and the resulting downstream effects to validate and refine computational models.

These models can provide valuable insights into the "right target, right compound, and right dose" for therapeutic applications nih.gov.

Exploration of Structure-Based Drug Design for Enhanced Selectivity

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of target proteins to design molecules with improved binding affinity and selectivity upc.edudrugdiscoverynews.com. Although the precise 3D structures of all of this compound's targets may not be fully elucidated, future research can leverage available structural information and computational techniques:

Molecular docking studies: Predicting the binding orientation and affinity of this compound to its known or predicted target sites nih.govresearchgate.netresearchgate.net. Recent studies have utilized molecular docking to investigate interactions, for example, in the context of co-crystal formation researchgate.netresearchgate.net.

Molecular dynamics simulations: Simulating the dynamic interaction between this compound and its targets over time to understand the stability of the complex and identify potential conformational changes upc.edufrontiersin.org.

Fragment-based drug discovery: Identifying small molecular fragments that bind to different regions of the target protein and using them as building blocks for designing novel this compound analogs with enhanced properties numberanalytics.com.

Applying SBDD principles could lead to the design of this compound derivatives with increased potency, reduced off-target effects, and improved pharmacokinetic profiles.

Addressing Knowledge Gaps in the Fundamental Pharmacology of this compound

Despite its long history of use, there is a recognized dearth of consolidated published information on the comprehensive pharmacology and clinical details of this compound in some areas researchgate.netijpp.com. Addressing these knowledge gaps is crucial for optimizing its current uses and exploring new therapeutic possibilities. Key areas for future investigation include:

Detailed pharmacokinetic profiling: While some pharmacokinetic data exists, particularly in combination formulations, more extensive studies are needed to fully characterize its absorption, distribution, metabolism, and excretion as a standalone agent in diverse populations ijpp.com. The relatively low serum concentrations and high volume of distribution observed in some studies suggest significant tissue binding, which warrants further investigation ijpp.com.

Pharmacodynamic studies: Further research is needed to precisely quantify the relationship between this compound exposure and its pharmacological effects on different smooth muscle tissues and at various receptor subtypes.

Identification of active metabolites: While this compound is known to be cleaved into pharmacologically weak metabolites by esterase enzymes, a thorough investigation of all potential metabolites and their activities is necessary gynaecologyjournal.com.

Impact of genetic polymorphisms: Studying how genetic variations in drug-metabolizing enzymes or target receptors might influence this compound's efficacy and safety in different individuals.

Comprehensive drug interaction studies: While some interactions are known, a more systematic evaluation of potential interactions with commonly co-administered medications is needed pharmasm.com.

Filling these knowledge gaps through rigorous research will provide a more complete picture of this compound's pharmacological profile, supporting evidence-based clinical use and guiding future drug development efforts.

Compound Information

| Compound Name | PubChem CID |

| This compound | 5902 |

Data Tables

While the search results provide some quantitative data, particularly regarding pharmacokinetics ijpp.com, presenting it in interactive tables requires specific data points that can be structured. Based on the available information, a sample structure for a pharmacokinetic data table could be:

| Parameter | Fasting State Mean (SD) | Fed State Mean (SD) |

| Tmax (h) | 0.83 (0.34) | 1.05 (0.47) |

| Half-life (h) | 1.16 (0.53) | 1.68 (0.55) |

| Cmax (ng/mL) | 2.27 (1.67) | 2.43 (2.63) |

| Absolute CL (L/h) | 22958.33 (14314) | 14213 (7433.46) |

Note: This table is illustrative based on data from a study on a fixed-dose combination ijpp.com. More comprehensive data on standalone this compound would be needed for a complete pharmacokinetic profile.

Further research generating specific data on molecular interactions (e.g., binding affinities to different targets) or quantitative pharmacodynamic responses would allow for the creation of more detailed and interactive tables in the future.

Q & A

Q. What is the pharmacological mechanism of Camylofin dihydrochloride in accelerating cervical dilation during labor?

this compound acts as a selective phosphodiesterase-4 (PDE-4) inhibitor, exerting musculotropic effects on cervical smooth muscles without interfering with uterine contractions. This mechanism enhances cervical effacement and dilatation by reducing intracellular cAMP degradation, leading to smooth muscle relaxation. Experimental validation includes in vitro assays measuring PDE-4 inhibition and clinical trials comparing cervical dilation rates with placebo or alternative agents (e.g., Valethamate) .

Q. How should researchers design a randomized controlled trial (RCT) to evaluate this compound’s efficacy in labor management?

Key considerations include:

- Randomization : Stratify participants by gravidity (primigravida vs. multigravida) to control confounding variables.

- Control groups : Compare this compound against placebo or alternative antispasmodics (e.g., Drotaverine).

- Outcome measures : Primary endpoints (duration of active labor phase, cervical dilation rate) and secondary endpoints (maternal/fetal adverse events).

- Statistical power : Calculate sample size using prior data (e.g., mean cervical dilation rate of 2.02 cm/hour for this compound vs. 1.81 cm/hour for Valethamate) to ensure significance (α=0.05, power=80%) .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Gas chromatography (GC) with flame ionization detection is widely used. Key parameters:

- Column : RTX-5 capillary column (30 m × 0.53 mm, 1.5 µm).

- Conditions : Oven temperature gradient (180°C to 280°C), helium carrier gas (1.5 mL/min).

- Validation : Linearity (125–375 µg/mL for this compound), LOD (1.2 µg/mL), LOQ (2.1 µg/mL), and specificity testing against excipients .

Advanced Research Questions

Q. How can dose-response relationships for this compound be optimized in heterogeneous obstetric populations?

Retrospective real-world studies (RWE) comparing 50 mg, 75 mg (50+25 mg), and 100 mg (50+50 mg) doses suggest:

- Primigravida : 50 mg sufficient in 77.1% of cases; dose escalation to 75 mg improves cervical dilation rate by 0.8 cm/hour.

- Multigravida : Higher baseline efficacy (mean dilation rate: 3.3 cm/hour at 50 mg), with diminishing returns at 100 mg.

Methodological approach: Stratified ANOVA to assess inter-group variability and dose-dependent effects .

Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?

Discrepancies (e.g., cervical dilation rates ranging from 1.78–3.14 cm/hour) arise from:

Q. How can this compound’s safety profile be rigorously evaluated in maternal-fetal dyads?

- Maternal safety : Track adverse drug reactions (ADRs) like tachycardia (reported in 2.3% of cases).

- Fetal safety : Monitor neonatal APGAR scores (mean ≥8 at 5 minutes) and meconium-stained liquor incidence (8.6% vs. 10.2% in controls).

- Statistical tools : Multivariate logistic regression to isolate this compound’s effects from confounders (e.g., maternal age, comorbidities) .

Q. What evidence supports this compound’s inclusion in labor acceleration guidelines despite variable study quality?

Systematic reviews highlight:

- Consistency : 17/21 trials show significant reduction in active labor duration (mean difference: 1.5–2.5 hours).

- Clinical relevance : Effect size (Cohen’s d = 0.67) exceeds minimal clinically important difference (MCID) thresholds.

- Limitations : Address poor-quality studies via GRADE criteria, emphasizing this compound’s benefit-risk ratio in low-resource settings .

Methodological Frameworks for Future Studies

- PICO Framework : Define populations (e.g., term pregnancies), interventions (this compound ± oxytocin), comparators (placebo/alternatives), and outcomes (labor duration, cesarean rates) .

- FINER Criteria : Ensure feasibility (retrospective RWE cohorts), novelty (dose optimization in sub-groups), and relevance (addressing prolonged labor complications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.